molecular formula C10H15N3OS B1419915 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol CAS No. 1023811-63-3

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

Cat. No.: B1419915
CAS No.: 1023811-63-3
M. Wt: 225.31 g/mol
InChI Key: BFTQLASHOZWZSH-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiol group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives and morpholine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Purification Techniques: Employing advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its thiol group.

    Bioconjugation: The thiol group can be used to attach the compound to biomolecules.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol exerts its effects is largely dependent on its interaction with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-4-13(5-8(2)14-7)9-3-10(15)12-6-11-9/h3,6-8H,4-5H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTQLASHOZWZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 2
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 3
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 4
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 5
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol
Reactant of Route 6
6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

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